molecular formula C16H24ClN3O2S B2443276 1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane CAS No. 879605-65-9

1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane

Cat. No.: B2443276
CAS No.: 879605-65-9
M. Wt: 357.9
InChI Key: CHOYGPSISRCUTP-UHFFFAOYSA-N
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Description

1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane is a chemical compound that belongs to the class of phenylsulfonylpiperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a sulfonyl group attached to an azepane ring. It has been studied for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2S/c17-15-5-7-16(8-6-15)18-11-13-20(14-12-18)23(21,22)19-9-3-1-2-4-10-19/h5-8H,1-4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOYGPSISRCUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane typically involves the reaction of 4-chlorophenylpiperazine with a sulfonylating agent, followed by the introduction of the azepane ring. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine or pyridine to form the sulfonylated intermediate. This intermediate is then reacted with azepane under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of 1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product. Techniques such as recrystallization, chromatography, and distillation may be employed during the production process .

Chemical Reactions Analysis

Types of Reactions

1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of 1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it has been shown to affect the expression of genes involved in the epithelial–mesenchymal transition mechanism, upregulating E-Cadherin transcripts (CDH1) . This modulation can lead to changes in cell behavior, such as reduced migration and proliferation.

Comparison with Similar Compounds

1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane can be compared with other similar compounds, such as:

Biological Activity

1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane is a chemical compound classified as a phenylsulfonylpiperazine derivative. It features a piperazine ring substituted with a 4-chlorophenyl group and a sulfonyl group attached to an azepane ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of 1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Notably, it has been shown to influence gene expression related to the epithelial–mesenchymal transition mechanism, particularly upregulating E-Cadherin transcripts (CDH1) . This suggests a role in cellular processes such as adhesion and migration, which are critical in cancer progression and metastasis.

Pharmacological Properties

Research indicates that compounds similar to 1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane demonstrate various pharmacological effects:

  • Antibacterial Activity : Compounds with similar structures have exhibited moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may also act as an inhibitor for enzymes like acetylcholinesterase (AChE), which is significant in neuropharmacology .
  • Cancer Chemotherapy : Some derivatives have shown efficacy against human breast cancer cells, with IC50 values indicating significant cytotoxicity .

Structure-Activity Relationship (SAR)

The structure of 1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane allows it to interact effectively with biological targets. The presence of the sulfonamide moiety enhances its pharmacological profile, making it a candidate for further drug development. A comparative analysis of similar compounds highlights the importance of structural features in determining biological activity.

Compound NameStructural FeaturesNotable Activities
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamidePiperazine ring; phenyl substitutionAcetylcholinesterase inhibitory activity
N-(2-Chlorophenyl)-2-(piperazin-1-yl)acetamidePiperazine structure; acetamide groupPotential neuropharmacological effects
1-{4-[4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepaneSulfonamide linkage; piperazine ringAntimicrobial and anticancer properties

Anticancer Activity

A study focused on the anticancer properties of piperazine derivatives demonstrated that certain compounds, including those structurally related to 1-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane, exhibited significant cytotoxic effects against breast cancer cell lines. For instance, one derivative showed an IC50 value comparable to established chemotherapeutics like Olaparib .

Enzyme Inhibition Studies

In another research effort, compounds containing the piperazine moiety were evaluated for their ability to inhibit AChE and urease. The results indicated strong inhibitory activity, particularly for derivatives bearing the sulfonamide functional group, suggesting their potential use in treating conditions related to enzyme dysregulation .

BSA Binding Studies

Binding interactions with bovine serum albumin (BSA) were assessed for various synthesized compounds. The findings revealed that the binding affinity correlated with the structural characteristics of the compounds, emphasizing the relevance of molecular design in enhancing biological efficacy .

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